molecular formula C15H15NO4 B055854 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate CAS No. 117133-81-0

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

Cat. No.: B055854
CAS No.: 117133-81-0
M. Wt: 273.28 g/mol
InChI Key: WWYWTHILBDBFJR-LFYBBSHMSA-N
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Description

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxole ring, a cyanopropenoate group, and a 2-methylpropyl side chain, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the condensation of catechol with formaldehyde

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, influencing biochemical processes. The cyanopropenoate group may participate in nucleophilic addition reactions, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
  • 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoate
  • 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-6-yl)-2-cyanoprop-2-enoate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzodioxole ring and the presence of the cyanopropenoate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, also known by its CAS number 1455122-90-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing a comprehensive overview of its properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13O4N\text{C}_{13}\text{H}_{13}\text{O}_4\text{N}

Key Properties

PropertyValue
Molecular Weight233.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1455122-90-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of benzodioxole have shown significant activity against various bacterial strains, suggesting potential applications in pharmaceuticals.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases.

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the efficacy of benzodioxole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited potent antibacterial activity, suggesting that this compound may have similar effects.
  • Antioxidant Activity Assessment : In a comparative study published in Food Chemistry, several benzodioxole compounds were tested for their ability to scavenge free radicals. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
  • Inflammation Model : Research published in the Journal of Inflammation Research demonstrated that benzodioxole derivatives could reduce inflammation in animal models by inhibiting NF-kB signaling pathways.

Properties

IUPAC Name

2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYWTHILBDBFJR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421748
Record name 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117133-81-0
Record name 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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